![molecular formula C15H13BN2O3 B2857684 2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid CAS No. 2377609-83-9](/img/structure/B2857684.png)
2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid” is a compound with the CAS Number: 2377609-83-9 and a molecular weight of 280.09 . It has a linear formula of C15H13BN2O3 .
Synthesis Analysis
Oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of all regioisomeric forms, including 1,2,4-oxadiazole, has been covered in various studies .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13BN2O3/c19-16(20)13-9-5-4-8-12(13)15-17-14(21-18-15)10-11-6-2-1-3-7-11/h1-9,19-20H,10H2 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring with a benzyl group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.09 and a linear formula of C15H13BN2O3 . It is recommended to be stored in a freezer .Wissenschaftliche Forschungsanwendungen
Anticancer Evaluation
Compounds bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anticancer activity. Studies have shown that these compounds exhibit significant activity against various cancer cell lines. For instance, derivatives have been tested against breast cancer, lung cancer, colon cancer, and ovarian cancer cell lines, with several compounds showing moderate to excellent anticancer activity compared to standard drugs. This indicates the potential utility of these compounds in cancer therapy (Ravinaik et al., 2021).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have also been explored for their corrosion inhibition properties. These compounds have demonstrated significant ability to inhibit corrosion in metals, making them valuable for industrial applications. The inhibition process often involves the formation of a protective layer on the metal surface, contributing to its preservation against corrosive environments (Ammal et al., 2018).
Aldose Reductase Inhibition
Certain 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications such as cataract formation. These inhibitors have shown promising results in preventing cataract development in experimental models, suggesting their potential in managing diabetes-related ocular conditions (La Motta et al., 2008).
Antibacterial Activities
The synthesis and characterization of oxadiazole-bearing compounds have revealed their significant antibacterial properties. These compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing potent antibacterial activity. This highlights their potential as lead compounds for the development of new antibacterial agents (Kakanejadifard et al., 2013).
Bioorthogonal Coupling Reactions
Research has also explored the use of phenylboronic acid derivatives in bioorthogonal coupling reactions, which are crucial for biomolecule labeling and tracking in biological systems. These reactions are highly specific and occur under physiological conditions, making them invaluable tools in biological research and drug development (Dilek et al., 2015).
Eigenschaften
IUPAC Name |
[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BN2O3/c19-16(20)13-9-5-4-8-12(13)15-17-14(21-18-15)10-11-6-2-1-3-7-11/h1-9,19-20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKQHTAQTGRFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NOC(=N2)CC3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.